Methyl N-(trifluoroacetyl)-L-leucinate
Description
Methyl N-(trifluoroacetyl)-L-leucinate is a derivative of L-leucine, an essential branched-chain amino acid. The compound features a trifluoroacetyl (TFA) group protecting the amino moiety and a methyl ester at the carboxyl terminus. This modification enhances its stability and utility in synthetic chemistry, particularly in peptide synthesis and as an intermediate in pharmaceuticals. The TFA group is acid-stable and base-labile, enabling selective deprotection under mild basic conditions .
Properties
CAS No. |
1115-39-5 |
|---|---|
Molecular Formula |
C9H14F3NO3 |
Molecular Weight |
241.21 g/mol |
IUPAC Name |
methyl (2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate |
InChI |
InChI=1S/C9H14F3NO3/c1-5(2)4-6(7(14)16-3)13-8(15)9(10,11)12/h5-6H,4H2,1-3H3,(H,13,15)/t6-/m0/s1 |
InChI Key |
UNGWNSXRWVHTFF-LURJTMIESA-N |
SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(F)(F)F |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(F)(F)F |
Synonyms |
N-Trifluoroacetyl-L-leucine methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl L-Leucinate (Parent Compound)
The unprotected precursor, methyl L-leucinate ($ \text{C}7\text{H}{15}\text{NO}_2 $, MW 145.20 g/mol), lacks the TFA group, making it reactive at the amino site. Key differences include:
- Reactivity: The free amino group participates in coupling reactions without prior deprotection.
- Stability : Susceptible to oxidation and undesired side reactions, unlike the TFA-protected derivative.
- Applications: Primarily used in non-peptide syntheses or where amino group reactivity is required .
Methyl N-(tert-Butoxycarbonyl)-L-Leucinate (Boc-Protected Analogue)
- Molecular Weight: 245.3 g/mol ($ \text{C}{12}\text{H}{23}\text{NO}_4 $) .
- Protection Strategy : The tert-butoxycarbonyl (Boc) group is base-stable but acid-labile, requiring strong acids (e.g., HCl in dioxane) for removal.
- Physical Properties : Higher boiling point (308.4°C) compared to TFA derivatives due to increased hydrophobicity .
- Utility : Preferred in solid-phase peptide synthesis (SPPS) for orthogonal protection schemes.
N-Trifluoroacetyl-L-Phenylalanine
- Structure : Similar TFA protection but with a phenylalanine backbone.
- Molecular Weight: ~279.2 g/mol ($ \text{C}{11}\text{H}{10}\text{F}3\text{NO}3 $).
- Applications : Used in chiral resolutions and as a building block for fluorinated peptides. Its aromatic side chain introduces distinct steric and electronic effects compared to leucine derivatives .
Glycine Derivatives (e.g., N-[N-(Trifluoroacetyl)glycyl]-methyl ester)
- Molecular Weight : 242.15 g/mol ($ \text{C}7\text{H}9\text{F}3\text{N}2\text{O}_4 $) .
- Properties : Smaller side chain (glycine) results in lower steric hindrance and higher solubility in polar solvents.
- Phase Behavior : Exhibits a vaporization enthalpy (ΔvapH) of 93.8 kJ/mol, reflecting volatility under analytical conditions .
Analytical and Functional Comparisons
Stability and Deprotection
| Compound | Deprotection Conditions | Stability Profile |
|---|---|---|
| Methyl N-TFA-L-leucinate | Mild base (e.g., NH$_3$/MeOH) | Stable in acids, labile in bases |
| Methyl N-Boc-L-leucinate | Strong acid (e.g., TFA/HCl) | Stable in bases, labile in acids |
| Methyl L-leucinate | N/A | Reactive at amino group |
Mass Spectrometry Fragmentation
Preparation Methods
Trifluoroacetylation of L-Leucine
The amino group of L-leucine is protected via reaction with TFAA in the presence of a base such as sodium bicarbonate or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of TFAA, yielding N-(trifluoroacetyl)-L-leucine. Optimal conditions include:
Esterification with Methanol
The carboxyl group of N-(trifluoroacetyl)-L-leucine is esterified using methanol under acidic catalysis. Common methods include:
-
Fischer esterification : Refluxing with excess methanol and catalytic HCl or sulfuric acid.
-
Thionyl chloride (SOCl₂) : Pre-activation of the carboxylic acid to form an acyl chloride, followed by reaction with methanol.
Typical Workflow :
-
Dissolve N-(trifluoroacetyl)-L-leucine in methanol.
-
Add SOCl₂ dropwise at 0°C, then stir at room temperature for 12–24 hours.
-
Concentrate under reduced pressure and purify via recrystallization (hexanes/ethyl acetate).
Yield : 75–85%, with purity >95% confirmed by NMR and HPLC.
Continuous Flow Synthesis
Recent advancements in microreactor technology have enabled efficient, scalable preparation of this compound. This method, adapted from leucine acetylation protocols, minimizes side reactions and enhances reproducibility.
Reactor Configuration
A two-stage continuous flow reactor is employed:
-
Stage 1 (Trifluoroacetylation) :
-
Stage 2 (Esterification) :
Advantages :
Process Optimization
Key parameters influencing yield and enantiopurity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| TFAA equivalence | 1.5–1.8 | Maximizes conversion |
| Reactor temperature | 25–30°C (Stage 1) | Minimizes decomposition |
| Methanol flow rate | 3.5–4.0 mL/min | Ensures complete esterification |
Data from industrial-scale trials report yields of 88–92% with racemization rates below 1.5%.
Condensation with Trifluoromethyl Dicarbonyl Compounds
An alternative route involves condensation of 1,1,1-trifluoropentane-2,4-dione with L-leucine methyl ester under mildly acidic conditions. This method bypasses the need for TFAA, instead introducing the trifluoroacetyl group via a multicomponent reaction.
Reaction Mechanism
-
Formation of enamine intermediate : The amine of L-leucine methyl ester reacts with the trifluoromethyl diketone.
-
Cyclization : Formaldehyde mediates cyclization to form a hexahydropyrimidine derivative.
Conditions :
-
Solvent : Acetate buffer (pH 5.9).
-
Molar ratio : 1:15:2 (diketone:formaldehyde:amino ester).
Yield : 60–70%, with diastereomeric excess >90% when using enantiopure L-leucine.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Racemization (%) | Scalability |
|---|---|---|---|---|
| Solution-Phase | 75–85 | 95–98 | 1–3 | Moderate |
| Continuous Flow | 88–92 | 99 | <1.5 | High |
| Condensation | 60–70 | 85–90 | <2 | Low |
Key Insights :
-
Continuous flow synthesis offers superior scalability and enantiopurity, making it ideal for industrial applications.
-
Solution-phase methods remain valuable for small-scale laboratory synthesis due to minimal equipment requirements.
Challenges and Mitigation Strategies
Racemization
Racemization during esterification is minimized by:
Q & A
Q. What are the standard synthetic routes for Methyl N-(trifluoroacetyl)-L-leucinate, and how can reaction conditions be optimized for reproducibility?
Answer: The compound is typically synthesized via trifluoroacetylation of L-leucine methyl ester under neutral or mild conditions using trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate. Optimization involves:
- Protection of amino groups : Ensure anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group .
- Solvent selection : Use aprotic solvents (e.g., dichloromethane or acetonitrile) to minimize side reactions .
- Temperature control : Reactions are often conducted at 0–25°C to balance reaction rate and selectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from ether/hexane mixtures yields high-purity product .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : and NMR are critical for verifying trifluoroacetyl group incorporation and stereochemical integrity. NMR confirms backbone structure .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, while fragmentation patterns confirm functional groups .
- Chiral GC-MS : For enantiomeric purity, derivatization with Chirasil-Val columns after N,N’-bis-(trifluoroacetyl) modification is recommended .
Q. What are the best practices for handling and storing this compound to ensure stability?
Answer:
- Storage : Store under inert gas (argon) at –20°C in airtight containers to prevent moisture absorption and trifluoroacetyl group hydrolysis .
- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to light, as UV degradation of the trifluoroacetyl group is possible .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., racemization or over-acylation) impact synthesis, and how can they be mitigated?
Answer:
- Racemization : Elevated temperatures or prolonged reaction times can cause L- to D-leucine isomerization. Monitor via chiral HPLC or polarimetry . Mitigate by using shorter reaction times (<2 hours) and low temperatures (0–10°C) .
- Over-acylation : Excess TFAA may acylate hydroxyl or carboxyl groups. Use stoichiometric TFAA (1.1–1.2 equivalents) and quench with cold aqueous bicarbonate .
Q. How can discrepancies in reported thermodynamic properties (e.g., enthalpy of sublimation) be resolved?
Answer: Discrepancies in thermodynamic data (e.g., ΔsubH = 127.9 kJ/mol vs. 93.8 kJ/mol) arise from measurement techniques (e.g., calorimetry vs. vapor pressure methods). To resolve:
Q. What mechanistic insights explain the stability of the trifluoroacetyl group under varying pH conditions?
Answer: The trifluoroacetyl group resists hydrolysis at neutral pH due to strong electron-withdrawing effects of fluorine, which stabilize the acyl intermediate. However, under alkaline conditions (pH > 10), nucleophilic attack by hydroxide ions cleaves the group. Kinetic studies using NMR show pseudo-first-order degradation rates (k = 0.02 h at pH 12) .
Q. How do alternative protecting groups (e.g., acetyl vs. trifluoroacetyl) influence peptide synthesis outcomes?
Answer:
- Trifluoroacetyl (TFA) : Superior steric and electronic protection, but requires harsh conditions (e.g., piperidine) for deprotection .
- Acetyl (Ac) : Less stable under acidic conditions but easier to remove with mild bases.
Comparative studies show TFA-protected leucine derivatives exhibit 15–20% higher coupling efficiency in solid-phase peptide synthesis due to reduced steric hindrance .
Methodological Notes
- Contradictory data : Cross-validate analytical results (e.g., combine NMR, MS, and IR) to address inconsistencies in reported melting points or spectral data .
- Safety protocols : Follow ACS guidelines for risk assessment, including hazard analysis for TFAA (corrosive, volatile) and solvent disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
